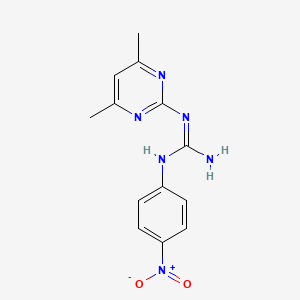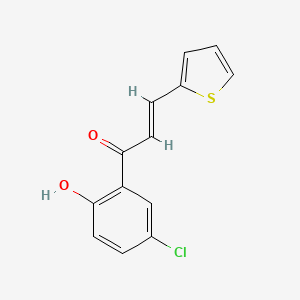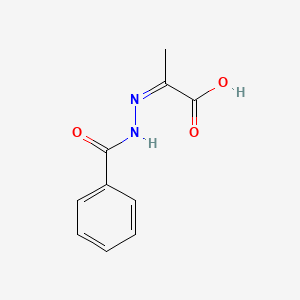
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The inhibition of NOS by DMPNG has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes.
Mécanisme D'action
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine acts as a competitive inhibitor of NOS by binding to the enzyme's active site. It prevents the conversion of L-arginine to NO and L-citrulline, which leads to a decrease in NO production. This inhibition of NOS by N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various physiological effects, including vasodilation, decreased platelet aggregation, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes. It has been shown to decrease blood pressure and increase blood flow in animal models, indicating its potential use in the treatment of cardiovascular diseases. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has also been shown to reduce inflammation and oxidative stress in various tissues, which may have implications for the treatment of inflammatory disorders and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has several advantages as a research tool, including its high potency and selectivity for NOS inhibition. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in scientific research. One potential area of study is the role of NO in cancer progression and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to inhibit tumor growth and angiogenesis in animal models, indicating its potential use in cancer therapy. Another area of study is the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of these disorders. Finally, the development of new NOS inhibitors based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine may lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzene-1,2-diamine in the presence of a guanidine reagent. The reaction yields N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine as a yellow crystalline solid with a melting point of 227-230°C.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used extensively in scientific research to investigate the role of NO in various biological processes. It has been shown to inhibit NOS in vitro and in vivo, which has led to the discovery of new pathways and mechanisms involved in NO signaling. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used to study the role of NO in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHFTYJXGYYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)